molecular formula C17H15N3O2S B11608565 2-[(4-methylphenyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[(4-methylphenyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11608565
M. Wt: 325.4 g/mol
InChI Key: MKOQRNLHRBZBAW-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENYL)SULFANYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfanyl group attached to a methylphenyl ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENYL)SULFANYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactionsThe final step involves the formation of the aceto-hydrazide linkage under controlled conditions, often using hydrazine derivatives and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)SULFANYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted methylphenyl compounds.

Scientific Research Applications

2-[(4-METHYLPHENYL)SULFANYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)SULFANYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s sulfanyl and indole groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHYLPHENYL)SULFANYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a COX-2 inhibitor and its potential in drug development highlight its importance in medicinal chemistry .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)23-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3

InChI Key

MKOQRNLHRBZBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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